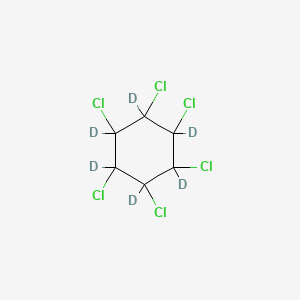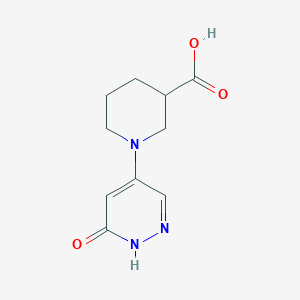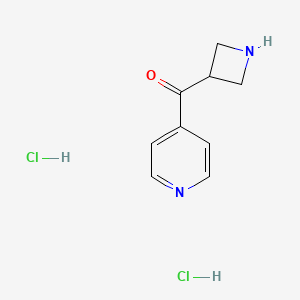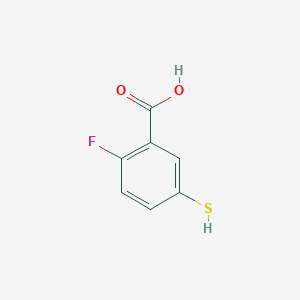![molecular formula C14H24N6O6S B1450611 Bis(N-[(5-Methyl-2-furyl)methyl]-guanidin)schwefelsäure CAS No. 30263-43-5](/img/structure/B1450611.png)
Bis(N-[(5-Methyl-2-furyl)methyl]-guanidin)schwefelsäure
Übersicht
Beschreibung
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its complex molecular structure, which includes a guanidine group linked to a furan ring, and its association with sulfuric acid. This compound is utilized in numerous research and industrial applications due to its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid typically involves a multi-step process. One efficient method includes the use of a one-pot amination–oxidation–amination reaction. This process is carried out over α-MnO₂ under an air atmosphere, yielding a high conversion rate under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The guanidine and furan groups can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wirkmechanismus
The mechanism by which Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid exerts its effects involves its interaction with molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity. The furan ring may also participate in π-π interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) hydrochloride
- Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) nitrate
- Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) phosphate
Uniqueness
Compared to these similar compounds, Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is unique due to its association with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11N3O.H2O4S/c2*1-5-2-3-6(11-5)4-10-7(8)9;1-5(2,3)4/h2*2-3H,4H2,1H3,(H4,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWZFQYFVTWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=C(N)N.CC1=CC=C(O1)CN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


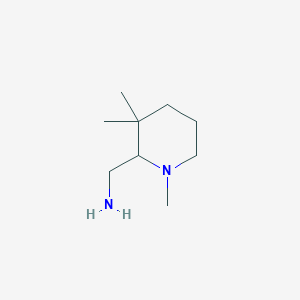
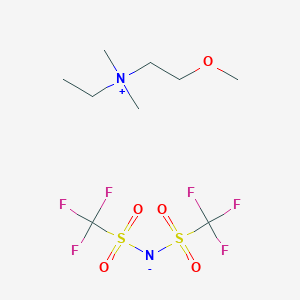
![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)
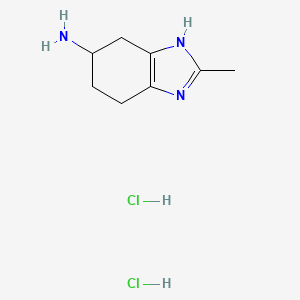
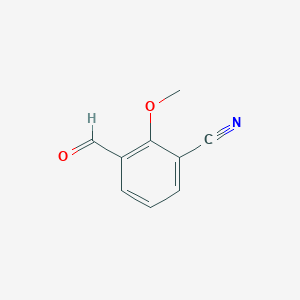
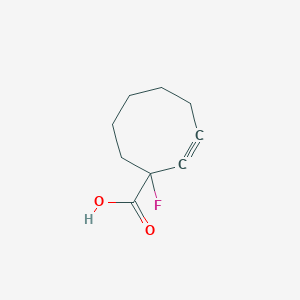
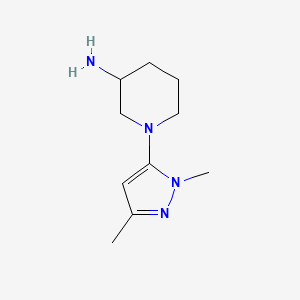
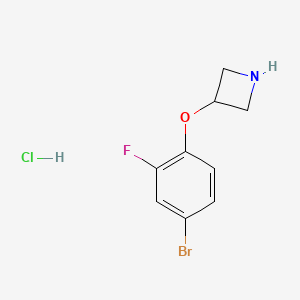
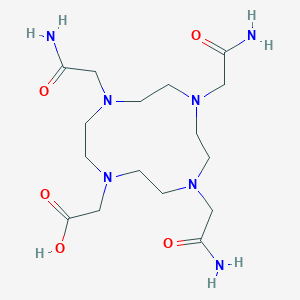
![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)
